molecular formula C13H15NO B8361282 3-Oxo-4-(2,4,6-trimethyl-phenyl)-butyronitrile

3-Oxo-4-(2,4,6-trimethyl-phenyl)-butyronitrile

Cat. No.: B8361282
M. Wt: 201.26 g/mol
InChI Key: WPIVGPYKDIFSCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-4-(2,4,6-trimethyl-phenyl)-butyronitrile is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

3-oxo-4-(2,4,6-trimethylphenyl)butanenitrile

InChI

InChI=1S/C13H15NO/c1-9-6-10(2)13(11(3)7-9)8-12(15)4-5-14/h6-7H,4,8H2,1-3H3

InChI Key

WPIVGPYKDIFSCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(=O)CC#N)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under Ar(g), a solution of anhydrous acetonitrile (0.506 mL) in 25 mL anhydrous THF is cooled to −78° C. in a dry ice-acetone bath and then treated in dropwise fashion with 6.0 mL of a 1.6 M n-butyl lithium in hexanes. The reaction mixture is maintained at −78° C. for an additional 1 h and subsequently treated in dropwise fashion with a solution of 5 gms. of (2,4,6-trimethyl-phenyl)-acetic acid ethyl ester in 25 mL of anhydrous THF. The resulting solution is then stirred 5 h at room temperature. Subsequently, the reaction mixture is acidified (pH 7-8) with dropwise addition of conc. HCl and a 1 M HCl(aq) solution. The quenched reaction mixture is then partitioned between water and ethyl acetate. The organic layer is dried over anhydrous Na2SO4, filtered and concentrated in vacuo to yield the desired 3-oxo-4-(2,4,6-trimethyl-phenyl)-butyronitrile as a yellow-white solid in the amount of 1.41 gms. (72% yield).
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